molecular formula C25H30N2O5 B12155509 1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(4-prop-2-enyloxyph enyl)-3-pyrrolin-2-one

1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(4-prop-2-enyloxyph enyl)-3-pyrrolin-2-one

Cat. No.: B12155509
M. Wt: 438.5 g/mol
InChI Key: PAYLZSPKYZBHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure is a pyrrolin-2-one ring, which contains a five-membered ring with a nitrogen atom.
    • Attached to this ring are various functional groups:
      • A diethylamino group (N-diethylpropylamine) at position 1.
      • A furan-2-carbonyl group (furylcarbonyl) at position 4.
      • A hydroxy group at position 3.
      • A prop-2-enyloxyphenyl group at position 5.
  • The compound’s systematic name is quite lengthy, so it’s often referred to by its common name or a simplified version.
  • Preparation Methods

    • Synthetic routes for this compound involve several steps, including cyclization, functional group transformations, and protecting group manipulations.
    • One common approach is to start with a suitable precursor containing the pyrrolin-2-one ring and then modify it step by step.
    • Industrial production methods may vary, but they typically involve efficient and scalable processes to achieve high yields.
  • Chemical Reactions Analysis

      Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

      Reduction: Reduction of the carbonyl group can yield an alcohol.

      Substitution: The compound can participate in nucleophilic substitution reactions.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).

      Medicine: Explored for drug development (e.g., anti-inflammatory, antitumor properties).

      Industry: May find applications in materials science or as intermediates in fine chemical synthesis.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely involves interactions with specific cellular targets (enzymes, receptors, etc.).
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrrolin-2-ones, furan derivatives, and molecules with similar functional groups.
    • Its uniqueness lies in the combination of the diethylamino group, furan carbonyl, and prop-2-enyloxyphenyl moiety.

    Remember that this compound’s full name is quite a mouthful, so researchers often use abbreviations or simplified names for convenience

    Properties

    Molecular Formula

    C25H30N2O5

    Molecular Weight

    438.5 g/mol

    IUPAC Name

    1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C25H30N2O5/c1-4-16-31-19-12-10-18(11-13-19)22-21(23(28)20-9-7-17-32-20)24(29)25(30)27(22)15-8-14-26(5-2)6-3/h4,7,9-13,17,22,29H,1,5-6,8,14-16H2,2-3H3

    InChI Key

    PAYLZSPKYZBHQL-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OCC=C

    Origin of Product

    United States

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